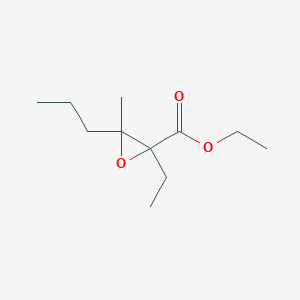
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate typically involves the reaction of ethyl 2-ethyl-3-methyl-3-propyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated reactors and advanced purification techniques further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activity, including antimicrobial and anticancer effects. The compound’s ability to modify biomolecules can disrupt cellular processes and inhibit the growth of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methyl-3-propyloxirane-2-carboxylate
- Ethyl 3-methyl-3-propyloxirane-2-carboxylate
- Ethyl 2-ethyl-3-methyloxirane-2-carboxylate
Uniqueness
Ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups at different positions on the ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
ethyl 2-ethyl-3-methyl-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-8-10(4)11(6-2,14-10)9(12)13-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
VKLPBAOTRPVPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(O1)(CC)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


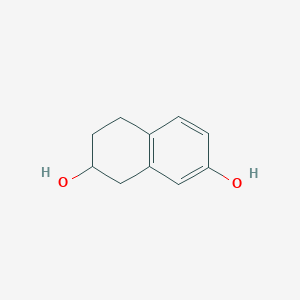
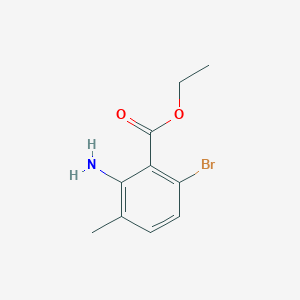
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
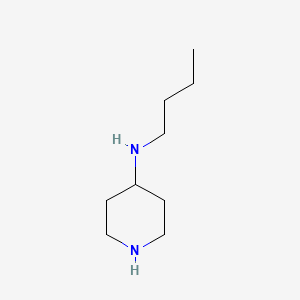
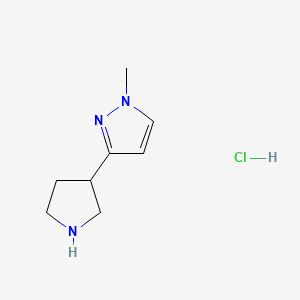
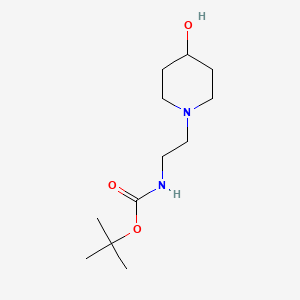
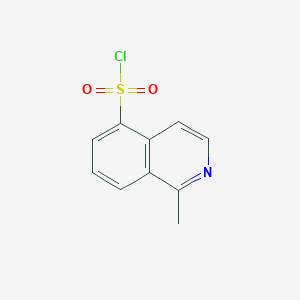
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
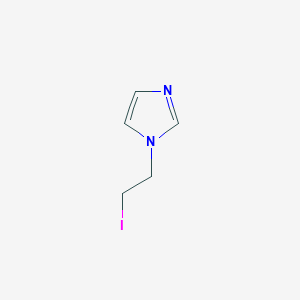
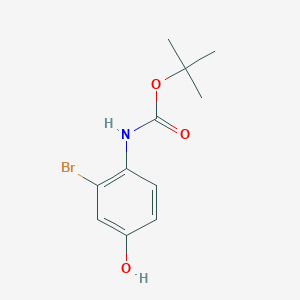
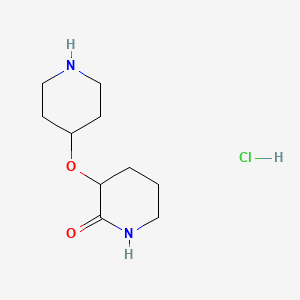
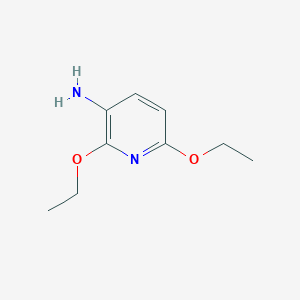
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
